Altizide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Blood Pressure Regulation:

Diuretics like Altizide work by increasing urine output, which helps the body eliminate excess sodium and fluid. This reduction in blood volume leads to a decrease in blood pressure. Researchers use Altizide to study the mechanisms by which diuretics affect blood pressure regulation. By observing its effects on different physiological processes, scientists can gain insights into the complex interplay between the kidneys, electrolytes, and the cardiovascular system [1].

Source

[1] Diuretics and Other Antihypertensive Agents in the Management of Heart Failure. Packer M, et al. Circulation. 2001;103(9):1234-1241.

Investigating Kidney Function:

Altizide's impact on urine output makes it a valuable tool for researchers studying kidney function. By measuring changes in urine volume and electrolyte composition after Altizide administration, scientists can assess the kidneys' ability to filter waste products and regulate fluid balance. This information can be crucial in understanding various kidney diseases and developing new treatment strategies [2].

Source

[2] Assessment of Renal Function. Rose BD. Nephron Clin Pract. 2010;106(4):c267-c274.

Altizide, also known as Althiazide, is a thiazide diuretic primarily used for its antihypertensive properties. It functions by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water, which helps reduce blood pressure and manage fluid retention. Altizide is often combined with spironolactone, an aldosterone antagonist, to enhance its diuretic effect while minimizing potassium loss, making it effective for treating conditions such as hypertension and edema associated with heart failure or liver cirrhosis .

Altizide acts as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney. This leads to increased excretion of these electrolytes in the urine, followed by water to maintain osmotic balance. The resulting increase in urine output helps to reduce blood volume and lower blood pressure [].

The primary mechanism of action of Altizide involves the inhibition of the sodium-chloride symporter in the renal distal convoluted tubule. This inhibition leads to:

- Increased excretion of sodium and chloride ions.

- Increased urinary output due to osmotic effects.

- Reduction in blood volume and peripheral resistance, thereby lowering blood pressure.

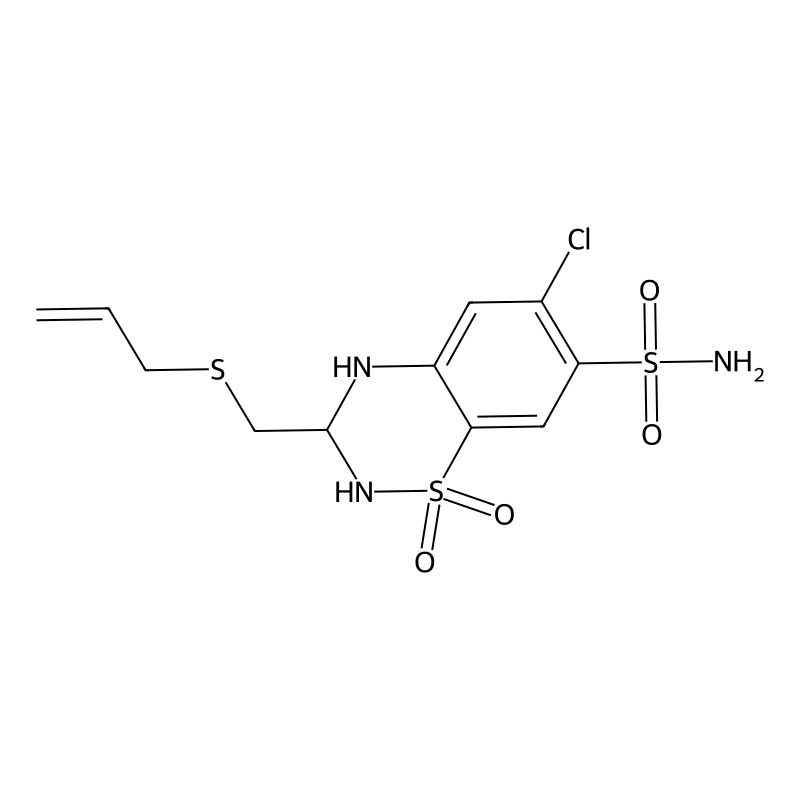

The chemical structure of Altizide includes a sulfonamide group, which is crucial for its diuretic activity. The specific interactions with renal transport proteins are still under investigation, but they are essential for understanding its pharmacodynamics .

Altizide exhibits several biological activities:

- Diuretic Effect: It promotes diuresis by increasing urine output, which is beneficial in managing hypertension and fluid overload conditions.

- Antihypertensive Action: By reducing blood volume and vascular resistance, it effectively lowers blood pressure.

- Potassium-Sparing Properties: When used in combination with spironolactone, Altizide helps maintain potassium levels in the body, reducing the risk of hypokalemia commonly associated with thiazide diuretics alone .

The synthesis of Altizide typically involves:

- Formation of Thiazide Ring: The initial step includes the condensation of a chlorosulfonamide with a substituted 2-aminothiazole.

- Addition of Alkyl Groups: Alkylation processes are used to introduce side chains that enhance solubility and bioactivity.

- Purification: The final product is purified through crystallization or chromatography to achieve pharmaceutical-grade purity.

These methods ensure that Altizide retains its chemical integrity and therapeutic efficacy .

Altizide is primarily used for:

- Hypertension Management: It is prescribed to lower high blood pressure.

- Edema Treatment: Effective in treating fluid retention associated with heart failure, liver cirrhosis, and kidney disorders.

- Combination Therapy: Often combined with other diuretics or antihypertensive agents to enhance therapeutic outcomes while minimizing adverse effects .

Interaction studies indicate that Altizide may have significant interactions with various medications:

- Potassium-Sparing Agents: When combined with spironolactone, it enhances potassium retention but requires monitoring for hyperkalemia.

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These may reduce the antihypertensive effect of Altizide by inhibiting renal prostaglandins.

- Antidiabetic Medications: Adjustments may be necessary due to potential alterations in glucose metabolism caused by diuretics .

Several compounds share similarities with Altizide in terms of structure and function. Here are a few notable examples:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Hydrochlorothiazide | Thiazide Diuretic | Inhibits sodium reabsorption in the distal tubule | More commonly used; well-studied diuretic |

| Furosemide | Loop Diuretic | Inhibits sodium-potassium-chloride cotransporter | More potent diuretic; effective in acute situations |

| Chlorthalidone | Thiazide Diuretic | Similar mechanism as Altizide | Longer half-life; used for long-term management |

| Indapamide | Thiazide-like Diuretic | Inhibits sodium reabsorption | Unique structure; has additional vasodilatory effects |

Altizide's uniqueness lies in its combination therapy potential with spironolactone, providing both diuretic and potassium-sparing effects that are not as pronounced in other thiazides alone .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Pharmacology

Other CAS

133585-76-9

5588-16-9

Wikipedia

Use Classification

Dates

Detection of urinary markers for thiazide diuretics after oral administration of hydrochlorothiazide and altizide-relevance to doping control analysis

K Deventer, O J Pozo, P Van Eenoo, F T DelbekePMID: 19187939 DOI: 10.1016/j.chroma.2009.01.032

Abstract

In sports, thiazide diuretics are used to flush out previously taken prohibited substances with forced diuresis and in sports where weight classes are involved to achieve acute weight loss. Thiazide diuretics include compounds which are very unstable and hydrolyse in aqueous media. Because information regarding the urinary detection of the hydrolysis products is limited, urinary excretion profiles for the hydrolysis product 4-amino-6-chloro-1,3-benzenedisulphonamide were established in 6 healthy volunteers after oral administration of altizide (15 mg per tablet) and hydrochlorothiazide (25mg per tablet). Additionally, the excretion profile of chlorothiazide, a metabolite of altizide and hydrochlorothiazide, was also determined. A quantitative liquid-chromatographic tandem mass spectrometric method to detect the 4 substances was developed and validated. The result of this work shows that altizide is eliminated within 48 h in urine whereas hydrochlorothiazide was detectable after 120 h. Chlorothiazide was determined to be a minor metabolite of altizide and hydrochlorothiazide and could be detected up to 120 h. The hydrolysis product, 4-amino-6-chloro-1,3-benzenedisulphonamide, was detectable 120 h after administration, with concentrations at least 10 times higher than the parent drug. Concentrations ranged between 41-239 and 60-287 ng/mL after altizide and hydrochlorothiazide administration, respectively. The study shows that 4-amino-6-chloro-1,3-benzenedisulphonamide is an important target compound for the long time detection of thiazide diuretics in urine.Effects of spironolactone-altizide on left ventricular hypertrophy

S Degre, J M Detry, P Unger, J Cosyns, C Brohet, N KormossPMID: 9922803 DOI:

Abstract

To investigate the effects of the association spironolactone (25 mg)/altizide (15 mg) as monotherapy on left ventricular hypertrophy (LVH) in patients with mild to moderate hypertension. Additionally, to study the correlation between left ventricular mass (LVM) index and electrocardiographic (ECG) criteria for LVH.This was an open, prospective study of 6 months. Patients with mild to moderate essential hypertension were treated with spironolactone/altizide for two months and were included in the study if their blood pressure (BP) at the end of this first treatment period was normalised according to protocol criteria (systolic BP < 160 mm Hg and diastolic BP < 95 mm Hg). Patients then entered a second 4-month treatment period. LVM was determined by echocardiography performed at the beginning of treatment and after 6 months. LVH was defined as LVM > or = 100 g/m2 in women and LVM > or = 131 g/m2 in men. Echocardiograms were interpreted blindly by two echocardiography reading laboratories. Seventy-one patients with a normalised BP after two months of treatment, were enrolled in the study. Changes in LVM index were studied in 31/71 patients with LVH (25 women and 6 men, mean LVM index +/- (SD) 119.9 +/- 16.4 g/m2 in women and 147.8 +/- 10.9 g/m2 in men). Spironolactone/altizide significantly reduced LVM index by 10%, from 125.3 +/- 22.5 to 114.2 +/- 25.1 g/m2 (p < 0.005). Posterior and septal wall thickness decreased by 4% (p = 0.06) and 5% (p = 0.026), respectively. End-diastolic dimension was reduced by 3%, from 50.3 +/- 3.3 to 48.9 +/- 3.4 mm (p = 0.006). The posterior wall thickness to end-diastolic dimension ratio remained unchanged. Complete regression of LVH according to mass criteria occurred in 11 patients out of 31 (34.5%). The observed changes in ECG voltage criteria were in accordance with a decrease of LVM index.

In this open study, the potassium-sparing diuretic spironolactone/altizide decreases LVM index in hypertensive patients, who were selected for follow-up because they had echocardiographic LVH and because their BP had normalised during an initial 2-month treatment period.

Mechanism of [m+h]+ formation in atmospheric pressure photoionization mass spectrometry: identification of propionitrile in acetonitrile with high mass accuracy measurement and tandem mass spectrometry and evidence for its involvement in the protonation phenomenon

Amin Kamel, Patrick Jeanville, Kevin Colizza, Lauren Elizabeth J-RiveraPMID: 18667333 DOI: 10.1016/j.jasms.2008.06.027

Abstract

The role of propionitrile in the production of [M+H]+ under atmospheric pressure photoionization (APPI) was investigated. In dopant-assisted APPI using acetone and anisole, protonated acetone and anisole radical cations were the most prominent ions observed. In dopant-free or direct APPI in acetonitrile, however, a major ion in acetonitrile was detected and identified as propionitrile, using high accuracy mass measurement and collision induced dissociation studies. Vaporizing ca. 10(-5) M althiazide and bendroflumethazide under direct APPI in acetonitrile produced their corresponding protonated species [M+H]+. In addition to protonated acetonitrile, its dimers, and acetonitrile/water clusters, protonated propionitrile, propionitrile dimer, and propionitrile/water clusters were also observed. The role of propionitrile, an impurity in acetonitrile and/or a possible product of ion-molecule reaction, in the production of [M+H]+ of althiazide and bendroflumethazide was further investigated in the absence of dopant using propionitrile-d5. The formation of [M+D]+ species was observed, suggesting a possible role of propionitrile in the protonation process. Additionally, an increase in the [M+H]+ signal of althiazide and bendroflumethazide was observed as a function of propionitrile concentration in acetonitrile. Theoretical data from the literature supported the assumption that one possible mechanism, among others, for the formation of [M+H]+ could be attributed to photo-initiated isomerization of propionitrile. The most stable isomers of propionitrile, based on their calculated ionization energy (IE) and relative energy (DeltaE), were assumed to undergo proton transfer to the analytes, and mechanisms were proposed.[Acute necrotic pancreatitis and althiazide]

J Charneau, M MendlerPMID: 9161489 DOI:

Abstract

The Eurevie Study: contrasting effect of piretanide and thiazides in mild to moderate hypertension

O L Charansonney, M Lièvre, M Laville, L Lion, E Derobert, N Visèle, S Decourt, M P de Rusunan, J Luciani, D Vasmant, J P Boissel, J P GrünfeldPMID: 9366100 DOI:

Abstract

This study compares the loop diuretic piretanide 6 mg in a slow-release formulation (PIR) with hydrochlorothiazide 25 mg (HCT) and the fixed combination altizide 15 mg-spironolactone 25 mg (ALT-SP) in hypertension. 1105 mild to moderate hypertensive patients entered a three-week placebo wash-out period; 899 were randomized in a 6-month, double-blind, parallel group treatment phase; 800 completed the study. Primary end-points; serum potassium concentration and quality of life at one month; secondary end-points: ionic, renal and metabolic variables; blood pressure (BP) measurements. HCT and ALT-SP were compared only to PIR using Dunnett's or chi 2 tests.No difference was found for the overall quality of life. No change of serum potassium concentration at one month was found in PIR while small decreases were detected with ALT-SP (-0.1 mM) and HCT (-0.26 mM). Serum creatinine concentration increased significantly in ALT-SP when compared to PIR. All the drugs were effective in reducing BP: HCT had a higher rate of responders than PIR with similar mean BP falls and ALT-SP induced greater falls in blood pressure.

PIR proves to be a potent antihypertensive drug without significant effect on serum electrolytes, plasma glucose and lipids. HCT was slightly more potent but induced a fall in serum potassium concentration with a significant risk of hypokalaemia. The addition of SP to ALT led to a more potent diuretic with a higher level of serum potassium and plasma creatinine disturbances.

Evaluation of a spironolactone and althiazide combination (aldactacine) in Africans with benign essential hypertension

J M PintoPMID: 7011783 DOI:

Abstract

[Symptomatic hypercalcemia after vitamin D-thiazide diuretics combination. Two cases in elderly women]

J C Boulard, T Hanslik, R Alterescu, A BaglinPMID: 8140079 DOI:

Abstract

[Interstitial pneumopathy in a woman treated with althiazide]

J P Clarke, P GermaudPMID: 7724984 DOI:

Abstract

The authors report the case of interstitial pneumopathy in a woman treated with althiazide, thiadizical diuretic. This observation bring the discussion on responsibility to this drug in the origin of this pulmonary disease.[Effect of insect growth inhibitors - dimilin, altozide and altozar - on houseflies Musca domestica L. III. Effect of insect growth inhibitors on the imago of houseflies]

V A Lineva, L M ChuninaPMID: 6771508 DOI:

Abstract

[Results of exposure to synthetic insect development inhibitors in Psoroptes cuniculi (Psoroptidae) mites]

V I Il'iashchenkoPMID: 6784092 DOI: